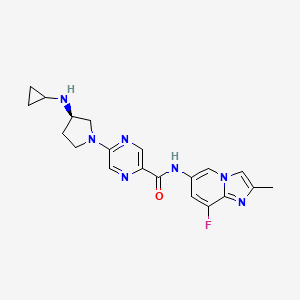
mHTT-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mHTT-IN-2, also known as compound 27, is a potent inhibitor of the mutant huntingtin protein (mHTT). This compound has shown significant efficacy in modulating the splicing of huntingtin RNA exons, specifically exons 49-50, thereby acting as a splicing regulator for the huntingtin gene. It has demonstrated inhibitory effects both in vitro and in vivo, making it a valuable tool in the study of Huntington’s disease and related neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mHTT-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization to form the core scaffold.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against mutant huntingtin protein. This may involve reactions like halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization and chromatography. The use of eco-friendly solvents and mild operating conditions is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
mHTT-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
科学研究应用
mHTT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the splicing regulation of RNA and the development of splicing modulators.
Biology: Investigated for its role in modulating gene expression and protein function in cellular models.
Medicine: Explored as a potential therapeutic agent for Huntington’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting mutant huntingtin protein
作用机制
mHTT-IN-2 exerts its effects by specifically binding to the mutant huntingtin protein and modulating the splicing of huntingtin RNA exons 49-50. This regulation of splicing leads to a reduction in the production of the toxic mutant protein, thereby alleviating the pathological effects associated with Huntington’s disease. The compound targets the splicing machinery and pathways involved in RNA processing .
相似化合物的比较
Similar Compounds
HTT-LC3 Linker Compounds: These compounds selectively lower the levels of mutant huntingtin protein by targeting it for autophagic degradation.
Uniqueness of mHTT-IN-2
This compound is unique in its specific mechanism of action as a splicing regulator, which distinguishes it from other compounds that primarily focus on protein degradation. Its ability to modulate RNA splicing offers a novel therapeutic approach for Huntington’s disease, making it a valuable tool in both research and potential clinical applications .
属性
分子式 |
C20H22FN7O |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
5-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H22FN7O/c1-12-9-28-11-15(6-16(21)19(28)24-12)26-20(29)17-7-23-18(8-22-17)27-5-4-14(10-27)25-13-2-3-13/h6-9,11,13-14,25H,2-5,10H2,1H3,(H,26,29)/t14-/m1/s1 |
InChI 键 |
VPWHAEPYJSEFEH-CQSZACIVSA-N |
手性 SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CC[C@H](C4)NC5CC5 |
规范 SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CCC(C4)NC5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
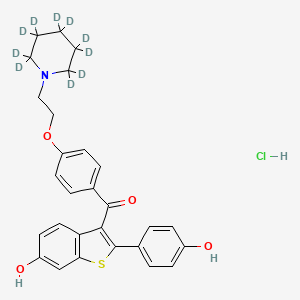

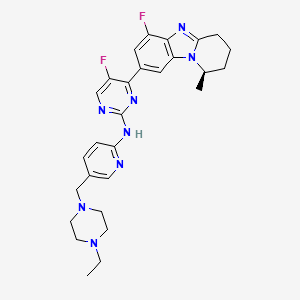

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
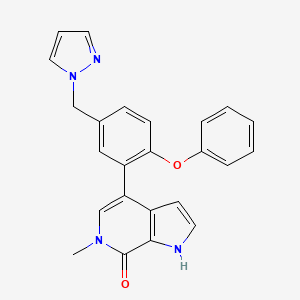
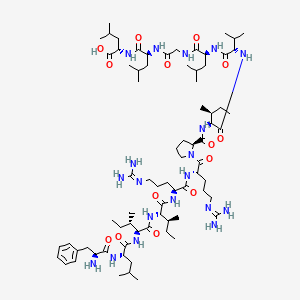
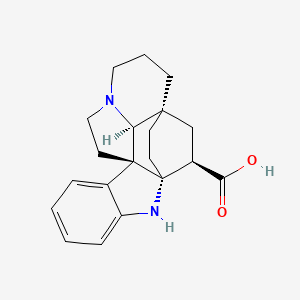
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

